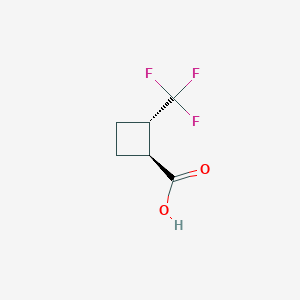

trans-2-(Trifluoromethyl)cyclobutanecarboxylic acid

Description

trans-2-(Trifluoromethyl)cyclobutanecarboxylic acid is a cyclobutane-derived carboxylic acid featuring a trifluoromethyl (-CF₃) group in the trans configuration relative to the carboxylic acid moiety. The cyclobutane ring introduces moderate ring strain compared to smaller (e.g., cyclopropane) or larger (e.g., cyclohexane) carbocycles, influencing its reactivity and stability. The electron-withdrawing -CF₃ group enhances the acidity of the carboxylic acid and may modulate solubility and biological interactions.

Properties

Molecular Formula |

C6H7F3O2 |

|---|---|

Molecular Weight |

168.11 g/mol |

IUPAC Name |

(1S,2S)-2-(trifluoromethyl)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C6H7F3O2/c7-6(8,9)4-2-1-3(4)5(10)11/h3-4H,1-2H2,(H,10,11)/t3-,4-/m0/s1 |

InChI Key |

SDOPWTZUKAGTRM-IMJSIDKUSA-N |

Isomeric SMILES |

C1C[C@@H]([C@H]1C(=O)O)C(F)(F)F |

Canonical SMILES |

C1CC(C1C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Trifluoromethyl)cyclobutanecarboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a trifluoromethyl-substituted alkene with a suitable cyclizing agent can yield the desired cyclobutane derivative .

Industrial Production Methods: Industrial production of trans-2-(Trifluoromethyl)cyclobutanecarboxylic acid typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions: trans-2-(Trifluoromethyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, trans-2-(Trifluoromethyl)cyclobutanecarboxylic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific molecular pathways .

Industry: In the industrial sector, trans-2-(Trifluoromethyl)cyclobutanecarboxylic acid is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of trans-2-(Trifluoromethyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Structural Analogs Within the Cyclobutanecarboxylic Acid Family

Key analogs include positional and functional group variants of cyclobutanecarboxylic acid (Table 1).

Table 1: Structural Analogs of Cyclobutanecarboxylic Acid Derivatives

| Compound Name | Substituent Position & Group | CAS Number | Similarity Score |

|---|---|---|---|

| trans-2-(Trifluoromethyl)cyclobutanecarboxylic acid | trans-2-CF₃ | Not provided | Reference |

| cis-2-(Methoxycarbonyl)cyclobutanecarboxylic acid | cis-2-OCH₃CO | 31420-52-7 | 0.92 |

| trans-2-(Methoxycarbonyl)cyclobutanecarboxylic acid | trans-2-OCH₃CO | 1401103-71-6 | 0.92 |

| trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid | trans-3-OCH₃CO | Not provided | 0.92 |

Key Differences:

Comparison with Cinnamic Acid Derivatives

highlights cinnamic acids with -CF₃ substituents, such as trans-4-(trifluoromethyl)cinnamic acid.

Key Differences:

- Ring Structure: Cinnamic acids feature a benzene ring, which is aromatic and planar, whereas cyclobutane is non-aromatic and puckered. This difference impacts π-π stacking interactions and biological target binding .

Cyclopropane-Based Analogs

Compounds like 1-(trifluoromethyl)cyclopropan-1-amine hydrochloride (CAS: 35501-83-8) share functional groups but differ in ring size .

Key Differences:

- Ring Strain : Cyclopropane’s higher ring strain increases reactivity, making it prone to ring-opening reactions compared to cyclobutane derivatives. This property may limit the stability of cyclopropane analogs in certain synthetic conditions .

- Applications : Cyclopropane derivatives are often used in agrochemicals and pharmaceuticals, whereas cyclobutane analogs may offer improved stability for prolonged biological activity .

Biological Activity

trans-2-(Trifluoromethyl)cyclobutanecarboxylic acid is a fluorinated carboxylic acid that has garnered attention in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of trans-2-(trifluoromethyl)cyclobutanecarboxylic acid is CHFO, with a molecular weight of approximately 168.12 g/mol. The compound features a cyclobutane core substituted with a trifluoromethyl group, which significantly influences its chemical behavior and biological interactions.

Synthesis Methods

Several efficient synthetic routes have been developed for producing trans-2-(trifluoromethyl)cyclobutanecarboxylic acid. Notable methods include:

- Route A : Utilizes 4-oxocyclobutane precursors treated with TMSCF3 and a fluoride source, achieving moderate yields.

- Route B : Employs deoxygenation techniques using Bu3SnH, resulting in higher yields through selective reduction steps .

These methods highlight the versatility required in synthesizing this compound, which serves as a crucial building block in organic synthesis.

Biological Activity

Research indicates that trans-2-(trifluoromethyl)cyclobutanecarboxylic acid exhibits several biological activities, particularly in the context of drug development. The trifluoromethyl group enhances lipophilicity and may modulate interactions with biological targets.

Potential Applications

Case Study 1: Inhibition Studies

Inhibition studies have demonstrated that trans-2-(trifluoromethyl)cyclobutanecarboxylic acid can inhibit specific enzymes involved in metabolic pathways. For instance, research on structurally related compounds indicates that modifications to the trifluoromethyl group can enhance or reduce inhibitory potency against target enzymes .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on various fluorinated cyclobutane derivatives. Findings suggest that the presence of the trifluoromethyl group significantly impacts the compound's interaction with biological targets, influencing both potency and selectivity .

Comparative Analysis

To better understand the biological activity of trans-2-(trifluoromethyl)cyclobutanecarboxylic acid, a comparison with other fluorinated compounds is useful:

| Compound Name | Lipophilicity (Log P) | Biological Activity | Notes |

|---|---|---|---|

| trans-2-(Trifluoromethyl)cyclobutanecarboxylic acid | High | Potential inhibitor | Unique trifluoromethyl group enhances activity |

| 3-Fluoroalkyl cyclobutane derivatives | Moderate | Antimicrobial | Similar structural features; varied activity |

| 4-Fluorocyclopentane derivatives | Low | Imaging agents | Primarily used in PET imaging; less cytotoxicity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for trans-2-(Trifluoromethyl)cyclobutanecarboxylic acid, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves cyclization of trifluoromethyl-substituted precursors or ring-opening of strained cyclobutane derivatives. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., palladium-mediated cross-coupling) are used . Purification via recrystallization or chiral HPLC is critical to isolate the trans-isomer. Nuclear Overhauser Effect (NOE) NMR or X-ray crystallography (as seen in cyclopropane analogs ) confirms stereochemistry.

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR : Compare and spectra to computational predictions (DFT-based chemical shifts).

- LCMS : Confirm molecular weight (e.g., m/z 209 [M+H] inferred from similar compounds ).

- Elemental Analysis : Verify C, H, F, and O percentages against theoretical values.

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : While specific toxicity data is limited, general protocols for carboxylic acids apply:

- Use PPE (gloves, goggles) to avoid skin/eye irritation .

- Store in a cool, dry place (≤6°C for similar fluorinated acids ).

- Neutralize waste with bicarbonate before disposal.

Advanced Research Questions

Q. How does the trans-configuration influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The trans-configuration affects steric interactions and hydrogen-bonding capacity. For example:

- Bioisosterism : Compare its pharmacokinetics to cis-isomers or benzene analogs (e.g., logP differences using HPLC retention times ).

- Enzymatic Stability : Conduct metabolic assays (e.g., liver microsomes) to assess resistance to hydrolysis.

Q. How can computational methods predict the compound’s behavior in catalytic reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry using software (e.g., Gaussian) to study cyclobutane ring strain and trifluoromethyl group electron-withdrawing effects .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization for drug design.

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points)?

- Methodological Answer :

- Reproduce Synthesis : Standardize reaction conditions (e.g., solvent, catalyst loading) to minimize batch variability.

- DSC Analysis : Use differential scanning calorimetry to verify melting points and detect polymorphs .

Q. How can the compound serve as a precursor for advanced materials or bioactive derivatives?

- Methodological Answer :

- Functionalization : Convert the carboxylic acid to amides (e.g., via EDCI coupling) for protease inhibitors .

- Cross-Coupling : Use Suzuki-Miyaura reactions (as in pyrimidine analogs ) to introduce aryl/heteroaryl groups for MOF or polymer synthesis.

Key Research Challenges

- Stereochemical Stability : Cyclobutane rings may undergo ring-opening under acidic/basic conditions; monitor via periodic NMR.

- Fluorine-Specific Interactions : Use NMR to track trifluoromethyl group participation in non-covalent binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.